2-(6-nitro-1H-indazol-1-yl)acetic acid
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Overview
Description
2-(6-nitro-1H-indazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol . This compound is characterized by the presence of an indazole ring substituted with a nitro group at the 6-position and an acetic acid moiety at the 1-position. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid . The acetic acid moiety is then added through a substitution reaction involving chloroacetic acid .
Chemical Reactions Analysis
2-(6-nitro-1H-indazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.
Cyclization: The indazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and chloroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6-nitro-1H-indazol-1-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-nitro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(6-nitro-1H-indazol-1-yl)acetic acid can be compared with other indazole derivatives, such as:
2-(6-nitro-1H-indol-1-yl)acetic acid: Similar structure but with an indole ring instead of an indazole ring.
1H-indazole-1-acetic acid: Lacks the nitro group, leading to different chemical and biological properties.
6-nitroindazole: Lacks the acetic acid moiety, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the nitro group, indazole ring, and acetic acid moiety, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-(6-nitroindazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCLJQBZJYUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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